molecular formula C16H23FN2O2 B4929240 2-(4-fluorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide

2-(4-fluorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide

Cat. No.: B4929240
M. Wt: 294.36 g/mol
InChI Key: TYSVPWROMYAMTC-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide is an organic compound that features a piperidine ring substituted with a propan-2-yl group and an acetamide moiety The compound also contains a fluorophenoxy group, which contributes to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Propan-2-yl Group: The propan-2-yl group is introduced via alkylation reactions using suitable alkylating agents.

    Attachment of the Fluorophenoxy Group: The fluorophenoxy group is attached through nucleophilic substitution reactions.

    Formation of the Acetamide Moiety: The acetamide group is introduced through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: It is used in studies investigating the interaction of small molecules with biological targets such as receptors and enzymes.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenoxy group may enhance the compound’s binding affinity to these targets, while the piperidine ring and acetamide moiety contribute to its overall pharmacokinetic properties. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide
  • 2-(4-bromophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide
  • 2-(4-methylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide

Uniqueness

2-(4-fluorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide is unique due to the presence of the fluorophenoxy group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-12(2)19-9-7-14(8-10-19)18-16(20)11-21-15-5-3-13(17)4-6-15/h3-6,12,14H,7-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSVPWROMYAMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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